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Compound of Interest

Compound Name: Neladalkib

Cat. No.: B12377415

Neladalkib's Kinase Selectivity Profile: A Deep
Dive
For Immediate Release

This technical guide provides an in-depth analysis of the kinase selectivity profile of neladalkib
(NVL-655), a novel, brain-penetrant, fourth-generation anaplastic lymphoma kinase (ALK)
inhibitor. Designed to overcome the limitations of previous ALK inhibitors, neladalkib exhibits a
high degree of selectivity for ALK, including a wide range of resistance mutations, while sparing
the structurally related tropomyosin receptor kinase (TRK) family. This targeted approach is
intended to minimize off-target toxicities, particularly neurological adverse events associated
with TRK inhibition, and offer a more durable therapeutic response for patients with ALK-
positive cancers.

Executive Summary

Neladalkib demonstrates potent inhibitory activity against wild-type ALK and a comprehensive
panel of clinically relevant ALK resistance mutations. A key feature of its design is its
remarkable selectivity over the TRK kinase family, which is crucial for an improved safety
profile. Kinome-wide screening reveals that neladalkib is highly selective for ALK, with greater
than 50-fold selectivity over 96% of the kinases tested.[1][2] This high degree of selectivity
underscores its potential as a best-in-class ALK inhibitor.
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Quantitative Selectivity Profile

The selectivity of neladalkib has been rigorously evaluated in biochemical and cellular assays.
The following tables summarize the half-maximal inhibitory concentrations (IC50) of neladalkib
against ALK, its resistance mutations, and a selection of other kinases, with a particular focus
on the TRK family.

Table 1: Biochemical IC50 Values of Neladalkib against ALK and its Mutations
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Target Neladalkib IC50 (nM)
ALK (Wild-Type) 2.8[3]
ALKT1151insT 0.9 - 6.8[3]
ALKT1151M 0.9 - 6.8[3]
ALKL1152R 0.9 - 6.8[3]
ALKC1156Y 0.9 - 6.8[3]
ALKI1171N 0.9 - 6.8[3]
ALKI1171S 0.9 - 6.8[3]
ALKI1171T 0.9 - 6.8[3]
ALKF1174L 0.9 - 6.8[3]
ALKF1174S 0.9 - 6.8[3]
ALKV1180L 0.9 - 6.8[3]
ALKL1198F 0.9 - 6.8[3]
ALKG1202R 0.9 - 6.8[3]
ALKD1203N 0.9 - 6.8[3]
ALKS1206R 0.9 - 6.8[3]
ALKR1275Q 0.9 - 6.8[3]
ALKG1196M 11 - 79[3]
ALKG1269A 11-79[3]
ALKG1269S 11 - 79[3]
ALKG1202R/L1196M 1.8[3]

Table 2: Selectivity of Neladalkib against TRK Family Kinases
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Kinase Neladalkib Selectivity (Fold vs. ALK)

TRK 22 to >874[1][2]

Experimental Protocols

The determination of neladalkib's kinase selectivity profile involved several key experimental
methodologies.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of neladalkib against purified kinase
enzymes.

Methodology:

» Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, and
ATP were used.

e Assay Principle: Acommon method is a time-resolved fluorescence resonance energy
transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and an anti-
phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are
used. Upon phosphorylation by the kinase, the antibody binds to the substrate. A fluorescent
acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated substrate.

e Procedure:

[¢]

Neladalkib was serially diluted to various concentrations.

[¢]

The kinase, peptide substrate, and neladalkib were pre-incubated in an assay buffer.

o

The kinase reaction was initiated by the addition of ATP.

The reaction was allowed to proceed for a defined period at a controlled temperature.

o

[¢]

The reaction was stopped by the addition of EDTA.
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o The detection reagents (antibody and streptavidin-acceptor) were added, and the mixture
was incubated to allow for binding.

o Data Analysis: The TR-FRET signal, which is proportional to the amount of phosphorylated
substrate, was measured using a plate reader. IC50 values were calculated by fitting the
dose-response data to a four-parameter logistic equation.

Cellular Kinase Inhibition Assay

Objective: To assess the inhibitory activity of neladalkib on ALK phosphorylation and
downstream signaling in a cellular context.

Methodology:

e Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins, including
wild-type and mutant forms, were utilized.

e Assay Principle: The inhibition of ALK autophosphorylation in response to neladalkib
treatment was measured.

e Procedure:

[¢]

Cells were seeded in multi-well plates and cultured overnight.

[¢]

Cells were treated with a range of concentrations of neladalkib for a specified duration
(e.g., 2-4 hours).

[¢]

Following treatment, cells were lysed to extract proteins.

[e]

The levels of phosphorylated ALK (pALK) and total ALK were determined by Western
blotting or a quantitative immunoassay (e.g., ELISA).

» Data Analysis: The ratio of pALK to total ALK was quantified, and the IC50 values were
determined by plotting the percentage of inhibition against the drug concentration.

KINOMEscan™ Selectivity Profiling
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Objective: To broadly assess the selectivity of neladalkib against a large panel of human
kinases.

Methodology:

e Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed
competition binding assay. Test compounds are profiled for their ability to compete with an
immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

e Procedure:
o Asingle concentration of neladalkib (e.g., 1 uM) was incubated with the kinase panel.

o The amount of kinase bound to the immobilized ligand was measured by quantitative PCR
of the DNA tag.

o Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl). A
lower %Ctrl value indicates stronger binding of the compound to the kinase. The data is often
visualized as a dendrogram to show the selectivity across the human kinome.

Signaling Pathway and Experimental Workflow
Diagrams

To visually represent the context of neladalkib's action and the methods used for its
characterization, the following diagrams are provided.
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Caption: ALK Signaling Pathway and the Point of Inhibition by Neladalkib.
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Caption: Generalized Workflow for a Biochemical Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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